While 2-Benzylaminopyridine exists and has a PubChem record , its presence in scientific research is limited. There is a single published study investigating its acute toxicity in mice and guinea pigs . This study, conducted in 1950, determined the LD50 (lethal dose 50) values for various administration routes. However, there is no indication of further research exploring its potential applications in other scientific fields.
2-Benzylaminopyridine is an organic compound with the molecular formula C₁₂H₁₂N₂. It features a pyridine ring substituted with a benzylamino group at the second position. This compound is characterized by its solid state at room temperature and has a molecular weight of 184.24 g/mol. The structure comprises a pyridine moiety, which is a six-membered aromatic ring containing one nitrogen atom, and a benzyl group, which is derived from toluene (methylbenzene) with a methylene bridge connecting it to the amino group. Due to its unique structure, 2-benzylaminopyridine exhibits various chemical and biological properties that make it of interest in medicinal chemistry and organic synthesis .
2-Benzylaminopyridine exhibits notable biological activities. Research has indicated that it has potential pharmacological properties, including:
These activities highlight its importance in drug discovery and development .
The synthesis of 2-benzylaminopyridine can be achieved through several methods:
These synthetic pathways are crucial for producing 2-benzylaminopyridine in both academic research and industrial applications .
2-Benzylaminopyridine finds applications across various fields:
These applications underscore its versatility in both research and commercial settings .
Interaction studies involving 2-benzylaminopyridine focus on its binding affinity to various biological targets. Research has demonstrated that:
Such studies are essential for understanding the mechanism of action and enhancing the efficacy of compounds derived from 2-benzylaminopyridine .
Several compounds share structural similarities with 2-benzylaminopyridine. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2-Aminopyridine | Contains an amino group on pyridine | Lacks the benzyl substituent |
Benzylamine | Contains a benzyl group | Does not have a pyridine ring |
4-Benzylaminopyridine | Similar substitution pattern | Substituent at the fourth position |
What sets 2-benzylaminopyridine apart is its combination of both a pyridine ring and a benzylamino group, which allows it to engage in diverse
Corrosive;Irritant